N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 2-position of the pyrimidine ring using methanol and a suitable catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halides or organometallic compounds under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can participate in various interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethoxy)benzene-1-sulfonamide: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide: Similar structure but with a trifluoromethoxy group at the 4-position.
Uniqueness
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-21-11-16-6-9(7-17-11)18-22(19,20)10-4-2-8(3-5-10)12(13,14)15/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJYNPEIMAUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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